![molecular formula C15H15N3O4 B256600 1-methyl-4-(2-nitrophenyl)-4,6,7,8-tetrahydro-3H-quinazoline-2,5-dione](/img/structure/B256600.png)
1-methyl-4-(2-nitrophenyl)-4,6,7,8-tetrahydro-3H-quinazoline-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(2-nitrophenyl)-4,6,7,8-tetrahydro-3H-quinazoline-2,5-dione is a chemical compound that belongs to the quinazoline family of compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-methyl-4-(2-nitrophenyl)-4,6,7,8-tetrahydro-3H-quinazoline-2,5-dione involves the inhibition of various cellular pathways. Studies have shown that this compound can inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. Additionally, this compound can also inhibit the activity of various inflammatory mediators, such as COX-2 and NF-κB.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can also inhibit the production of various inflammatory mediators, such as prostaglandins and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-methyl-4-(2-nitrophenyl)-4,6,7,8-tetrahydro-3H-quinazoline-2,5-dione in lab experiments include its potent anti-cancer and anti-inflammatory properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-4-(2-nitrophenyl)-4,6,7,8-tetrahydro-3H-quinazoline-2,5-dione. One potential direction is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Finally, the potential use of this compound in combination with other anti-cancer and anti-inflammatory agents should also be explored.
Synthesemethoden
The synthesis of 1-methyl-4-(2-nitrophenyl)-4,6,7,8-tetrahydro-3H-quinazoline-2,5-dione can be achieved through a multistep process. The initial step involves the reaction of 2-nitrobenzaldehyde with methylamine to form 2-nitro-N-methylbenzylamine. This intermediate is then reacted with ethyl acetoacetate to form 1-methyl-4-(2-nitrophenyl)-3,4-dihydro-2-quinazolinone. The final step involves the oxidation of this intermediate to form this compound.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(2-nitrophenyl)-4,6,7,8-tetrahydro-3H-quinazoline-2,5-dione has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has also been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
Molekularformel |
C15H15N3O4 |
---|---|
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
1-methyl-4-(2-nitrophenyl)-4,6,7,8-tetrahydro-3H-quinazoline-2,5-dione |
InChI |
InChI=1S/C15H15N3O4/c1-17-11-7-4-8-12(19)13(11)14(16-15(17)20)9-5-2-3-6-10(9)18(21)22/h2-3,5-6,14H,4,7-8H2,1H3,(H,16,20) |
InChI-Schlüssel |
RMXWBTFGOFPWHN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(NC1=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)CCC2 |
Kanonische SMILES |
CN1C2=C(C(NC1=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)CCC2 |
Löslichkeit |
45.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.